![molecular formula C25H24ClN5O4 B2961696 3-(4-chlorophenyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 921852-47-3](/img/no-structure.png)

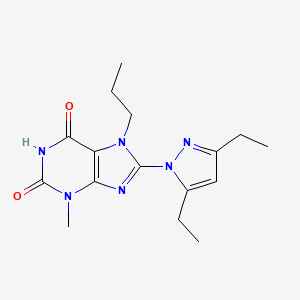

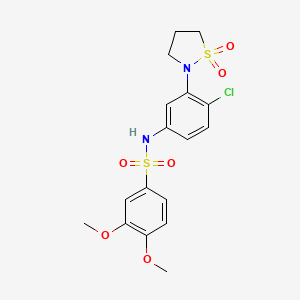

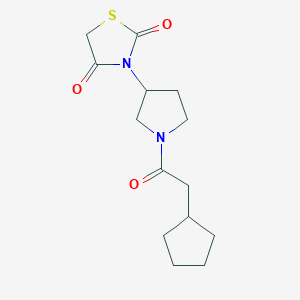

3-(4-chlorophenyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of related compounds involves a variety of chemical reactions aiming to produce novel heterocyclic compounds with potential biological activities. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported. These compounds were synthesized as part of research into anti-inflammatory and analgesic agents, demonstrating the versatility of related chemical structures in generating new medicinal compounds (Abu‐Hashem et al., 2020). Additionally, structural characterization techniques such as NMR, MS, and IR spectroscopy play a crucial role in confirming the identity of these newly synthesized compounds.

Biological Activities

The biological activities of compounds structurally similar to "3-(4-chlorophenyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione" have been a significant area of research. These activities include anticonvulsant, antimicrobial, and anti-inflammatory effects.

Anticonvulsant Activity : Several studies have reported the synthesis and evaluation of compounds for anticonvulsant activity. N-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-aryl pyrrolidine-2,5-dione and 2-aza-spiro[4.4]nonane-1,3-dione showed potent anticonvulsant activity in models of seizures (Obniska & Zagórska, 2003).

Antimicrobial Activity : The antimicrobial activities of some newly synthesized compounds reveal their potential as therapeutic agents against various microbial infections. For example, new 1,2,4-triazole derivatives have been synthesized and found to possess good to moderate antimicrobial activities against tested microorganisms (Bektaş et al., 2007).

Anti-inflammatory Activity : The search for new anti-inflammatory agents has led to the synthesis of compounds with significant inhibitory activity against cyclooxygenase enzymes, highlighting their potential as anti-inflammatory drugs (Abu‐Hashem et al., 2020).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorophenyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione' involves the reaction of 4-(4-methoxyphenyl)piperazine-1-carboxylic acid with 3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidin-2,4(3H,5H)-dione in the presence of a coupling agent to form the desired compound.", "Starting Materials": [ "4-(4-methoxyphenyl)piperazine-1-carboxylic acid", "3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidin-2,4(3H,5H)-dione", "Coupling agent" ], "Reaction": [ "Step 1: 4-(4-methoxyphenyl)piperazine-1-carboxylic acid is reacted with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding active ester intermediate.", "Step 2: The active ester intermediate is then reacted with 3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidin-2,4(3H,5H)-dione in the presence of a base such as triethylamine (TEA) to form the desired compound.", "Step 3: The crude product is purified by column chromatography to obtain the pure compound." ] } | |

CAS RN |

921852-47-3 |

Product Name |

3-(4-chlorophenyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione |

Molecular Formula |

C25H24ClN5O4 |

Molecular Weight |

493.95 |

IUPAC Name |

3-(4-chlorophenyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H24ClN5O4/c1-28-15-20(21-22(28)24(33)31(25(34)27-21)18-5-3-16(26)4-6-18)23(32)30-13-11-29(12-14-30)17-7-9-19(35-2)10-8-17/h3-10,15H,11-14H2,1-2H3,(H,27,34) |

InChI Key |

BIVMSAYOZWOXIY-UHFFFAOYSA-N |

SMILES |

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2961616.png)

![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2961622.png)

![4-chloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2961626.png)

![5,5-Dimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2961628.png)

![6-[4-(Dimethylamino)benzylidene]-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one](/img/structure/B2961636.png)